Welcome to the BenchChem Online Store!
molecular formula C6H5ClO2 B1615469 5-Chlorobenzene-1,3-diol CAS No. 52780-23-1

5-Chlorobenzene-1,3-diol

Cat. No. B1615469
M. Wt: 144.55 g/mol
InChI Key: FQVLOBQILLZLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06048893

Procedure details

A solution 5-chloro-1,3-dimethoxybenzene (20.71 g) in dichloromethane (50 ml) at -78° C. was treated dropwise with a solution of boron tribromide (56 ml) in dichloromethane (250 ml), maintaining the temperature at -78° C. The mixture was slowly warmed to room temperature then left at ambient temperature for 48 hours. The reaction mixture was quenched with water (100 ml), (sodium hydroxide scrubber required) and partitioned between water (1000 ml) and dichloromethane (1000 ml). The organic layer was separated and the aqueous layer was extracted twice with a mixture of dichloromethane and methanol (500 ml, 98:2, v/v). The combined organic extracts were washed with saturated brine (200 ml), dried over magnesium sulphate and evaporated affording the title compound (10.17 g) as a yellow/orange oil which was used without further purification.
Quantity
20.71 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:10]C)[CH:5]=[C:6]([O:8]C)[CH:7]=1.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:10])[CH:3]=1

Inputs

Step One
Name
Quantity
20.71 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)OC)OC
Name
Quantity
56 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (100 ml), (sodium hydroxide scrubber required)
CUSTOM
Type
CUSTOM
Details
partitioned between water (1000 ml) and dichloromethane (1000 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with a mixture of dichloromethane and methanol (500 ml, 98:2
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.17 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.